4-Bromo-7-fluoroquinoline-2-carboxylic acid
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Overview
Description
4-Bromo-7-fluoroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The incorporation of bromine and fluorine atoms into the quinoline ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoroquinoline-2-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization and subsequent bromination . The reaction conditions often involve the use of strong acids, such as hydrochloric acid, and high temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as NaHSO4·SiO2, can enhance the efficiency and environmental friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
4-Bromo-7-fluoroquinoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Medicine: It is a precursor in the synthesis of potential pharmaceutical agents, including antibacterial and anticancer drugs.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The incorporation of bromine and fluorine atoms enhances its binding affinity to biological targets, such as enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
- 4-Bromo-6-fluoroquinoline-3-carboxylic acid
- 4-Bromo-7,8-difluoroquinoline
- 4-Chloro-7-fluoroquinoline
Comparison: Compared to similar compounds, 4-Bromo-7-fluoroquinoline-2-carboxylic acid exhibits unique properties due to the specific positioning of the bromine and fluorine atoms. This positioning can influence its reactivity, binding affinity, and overall chemical behavior. For instance, the presence of both bromine and fluorine atoms in the 4 and 7 positions, respectively, can enhance its biological activity and make it a more potent intermediate in drug synthesis .
Properties
Molecular Formula |
C10H5BrFNO2 |
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Molecular Weight |
270.05 g/mol |
IUPAC Name |
4-bromo-7-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-7-4-9(10(14)15)13-8-3-5(12)1-2-6(7)8/h1-4H,(H,14,15) |
InChI Key |
JHJBLXDIPQVCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C=C2Br)C(=O)O |
Origin of Product |
United States |
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